molecular formula C13H15NO5 B13008526 Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate

Cat. No.: B13008526
M. Wt: 265.26 g/mol
InChI Key: BIOORSLEUGLROL-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . The compound features an isopropyl ester group, an acetyl group, and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-nitrophenyl)acetic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.

    Substitution: Amine or alcohol, mild heating.

Major Products Formed

Scientific Research Applications

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a reference standard in pharmaceutical testing and drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-(4-acetyl-2-nitrophenyl)acetate is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which allows it to undergo a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

propan-2-yl 2-(4-acetyl-2-nitrophenyl)acetate

InChI

InChI=1S/C13H15NO5/c1-8(2)19-13(16)7-11-5-4-10(9(3)15)6-12(11)14(17)18/h4-6,8H,7H2,1-3H3

InChI Key

BIOORSLEUGLROL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

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